![molecular formula C15H19N3O3S B249992 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B249992.png)
3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide, also known as ACTB, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has shown promise in fields such as medicinal chemistry, drug discovery, and biochemistry due to its unique properties.
Wirkmechanismus
The mechanism of action of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves its ability to bind to specific sites on enzymes, thereby inhibiting their activity. This inhibition leads to a reduction in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects:
3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been studied for its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide in lab experiments include its high potency and specificity towards certain enzymes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide. One potential area of research is the development of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide-based drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide involves the reaction of 3-aminobenzamide with acetyl isothiocyanate, followed by the addition of tetrahydrofuran-2-ylmethylamine. This reaction results in the formation of 3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide, which can be purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(acetylcarbamothioyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide has been used extensively in scientific research for its potential applications in medicinal chemistry and drug discovery. It has been studied for its ability to inhibit various enzymes, including proteases and kinases, which are involved in a variety of diseases such as cancer and Alzheimer's disease.
Eigenschaften
Molekularformel |
C15H19N3O3S |
---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-(acetylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H19N3O3S/c1-10(19)17-15(22)18-12-5-2-4-11(8-12)14(20)16-9-13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9H2,1H3,(H,16,20)(H2,17,18,19,22) |
InChI-Schlüssel |
ZWFWZYMKDCSMOK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Kanonische SMILES |
CC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.